molecular formula C20H13ClFN3OS B2657156 3-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 895017-67-1

3-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

Cat. No. B2657156
CAS RN: 895017-67-1
M. Wt: 397.85
InChI Key: VIUHXXNDBLBJGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In

Scientific Research Applications

Anticancer Activity

Research indicates that compounds related to 3-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide have shown potential in anticancer activity. For instance, a study by Hammam et al. (2005) discusses fluoro substituted benzo[b]pyran derivatives, demonstrating anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, comparable to the reference drug 5-fluorodeoxyuridine (Hammam, El-Salam, Mohamed, & Hafez, 2005).

Antimicrobial Activity

Substituted benzothiazole derivatives, closely related to the chemical , have been synthesized and evaluated for antimicrobial activity. Anuse et al. (2019) discuss the synthesis of substituted N-(benzo[d]thiazol-2-yl) derivatives and their effectiveness against various microbial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) (Anuse, Mali, Thorat, Yamgar, & Chaudhari, 2019).

Potential in Treating Neurodegenerative Disorders

Compounds structurally similar to 3-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide have been evaluated for their potential in treating neurodegenerative disorders. For example, Fookes et al. (2008) synthesized fluorinated derivatives for studying the peripheral benzodiazepine receptor using positron emission tomography, which could be crucial in understanding and treating neurodegenerative diseases (Fookes, Pham, Mattner, Greguric, Loc'h, Liu, Berghofer, Shepherd, Grégoire, & Katsifis, 2008).

Inhibition of PI3K/mTOR

The inhibition of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) is another potential application. Stec et al. (2011) discuss a compound structurally akin to 3-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide, which is a potent inhibitor of PI3Kα and mTOR, suggesting applications in targeted cancer therapies (Stec, Andrews, Booker, Caenepeel, Freeman, Jiang, Liao, McCarter, Mullady, San Miguel, Subramanian, Tamayo, Wang, Yang, Zalameda, Zhang, Hughes, & Norman, 2011).

properties

IUPAC Name

3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClFN3OS/c21-15-5-1-4-14(9-15)19(26)25(12-13-3-2-8-23-11-13)20-24-17-7-6-16(22)10-18(17)27-20/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUHXXNDBLBJGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.